Product packaging for Lignan P-d3(Cat. No.:)

Lignan P-d3

Cat. No.: B1152984
M. Wt: 565.54
Attention: For research use only. Not for human or veterinary use.
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Description

Lignan P-d3 is a deuterated analog of Lignan P, which is also known as 4'-Demethylepipodophyllotoxin glucoside. This compound is primarily used as a high-quality analytical standard for applications such as High-Performance Liquid Chromatography (HPLC) . It plays a critical role in research and development, particularly in the field of drug development where it is used as a specified impurity reference, for example, in the analysis of the chemotherapeutic drug Etoposide (Etoposide Impurity D) . Deuterated compounds like this compound are essential tools in mass spectrometry and quantitative analysis, helping to ensure accurate measurement and validation in methodological studies. The parent compound belongs to the class of aryltetralin lignans, a group of natural products known for their significant biological activities. Lignans, in general, have been extensively researched for their diverse pharmacological potential, which includes antitumor, antioxidant, and anti-inflammatory effects . Specific lignans, such as those derived from Schisandra chinensis , have demonstrated mechanisms of action involving the modulation of cellular signaling pathways like NF-κB and the activation of antioxidant responses through the Nrf2 transcription factor . While research on Lignan P itself is more specialized, its structural relation to podophyllotoxin and etoposide underscores its relevance in ongoing investigations into cytotoxic and anticancer agents . This product is intended for research purposes as an analytical tool and standard. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on this compound for precise and reliable results in their analytical workflows.

Properties

Molecular Formula

C₂₇H₂₇D₃O₁₃

Molecular Weight

565.54

Synonyms

(5R,5aR,8aR,9S)-9-(β-D-Glucopyranosyloxy)-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-uro[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one-d3;  β-D-4’-Demethylepipodophyllotoxin Glucopyranoside;  4-Demethylepipodophyllotoxin 7’-O-β-D-glucopyra

Origin of Product

United States

Metabolic Investigations of Lignan P and Its Derivatives Using Preclinical Models

Gut Microbiota-Mediated Biotransformations of Dietary Lignans (B1203133) to Enterolignans

Dietary lignans, a class of polyphenolic compounds found in various plant-based foods, undergo extensive metabolism by the gut microbiota, which transforms them into more biologically active compounds known as enterolignans. mdpi.comtandfonline.com This biotransformation is a critical step, as the resulting enterolignans, primarily enterodiol (B191174) and enterolactone, are more readily absorbed and are believed to be responsible for many of the health-associated effects of lignan (B3055560) consumption. mdpi.comnih.gov The conversion process is complex and involves a series of sequential reactions carried out by diverse bacterial communities in the colon. mdpi.com

The initial and rate-limiting step in the metabolism of many dietary lignans, such as secoisolariciresinol (B192356) diglucoside (SDG) found abundantly in flaxseed, is deglycosylation. mdpi.comexlibrisgroup.com This reaction involves the hydrolysis of sugar moieties by bacterial glycosidases to release the aglycone form, for instance, secoisolariciresinol (SECO). mdpi.com Following deglycosylation, the lignan aglycones undergo further structural modifications, including demethylation, dehydroxylation, and stereospecific dehydrogenation. mdpi.comd-nb.info For example, the conversion of SECO to enterodiol involves demethylation and dehydroxylation, and enterodiol can then be oxidized to enterolactone. nih.gov

Research has identified several bacterial species capable of performing these transformations. For instance, members of the Coriobacteriia class, such as Eggerthella lenta, have been shown to be critical for enterolignan production. nih.gov Studies using bacterial consortia have begun to unravel the specific roles of different species in the multi-step pathway. d-nb.infonih.gov The efficiency of this conversion can vary significantly among individuals, leading to different enterolignan-producing phenotypes, which are influenced by the composition and metabolic capacity of an individual's gut microbiota. tandfonline.com

Transformation StepDescriptionPrecursor Lignan ExampleProductKey Bacterial Action
DeglycosylationRemoval of glucose units from lignan glucosides.Secoisolariciresinol diglucoside (SDG)Secoisolariciresinol (SECO)Hydrolysis by bacterial β-glucosidases. mdpi.com
DemethylationRemoval of methyl groups from the aromatic rings.Pinoresinol (B1678388)Lariciresinol (B1674508)Action of bacterial O-demethylases. mdpi.com
DehydroxylationRemoval of hydroxyl groups from the lignan backbone.Secoisolariciresinol (SECO)Intermediates leading to EnterodiolCatalyzed by bacterial dehydroxylases. d-nb.info
Dehydrogenation (Oxidation)Oxidation of the diol structure to a lactone.EnterodiolEnterolactoneMediated by bacterial dehydrogenases. mdpi.com

Hepatic and Extrahepatic Phase I and Phase II Metabolism of Lignan P in Animal Models and In Vitro Systems

Following their formation by gut microbiota and subsequent absorption, enterolignans and any absorbed dietary lignans undergo extensive hepatic and, to some extent, extrahepatic metabolism. This processing primarily involves Phase I and Phase II enzymatic reactions, which modify the compounds to facilitate their elimination. cambridge.orgnih.gov Preclinical studies using animal models, such as rats, and in vitro systems like liver microsomes and Caco-2 intestinal cells, have been instrumental in elucidating these pathways. nih.govusask.caresearchgate.net

Phase I metabolism of lignans predominantly involves oxidation reactions such as hydroxylation and demethylation, which are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govrsc.org Studies with human and rat liver microsomes have shown that multiple CYP isozymes, particularly from the CYP3A family (e.g., CYP3A4), play a crucial role in the metabolism of various lignans. rsc.orgfrontiersin.org For example, the lignan myrislignan (B70245) was found to be actively metabolized by CYP3A4 and CYP3A5. rsc.org These reactions introduce or expose functional groups, preparing the molecules for Phase II conjugation.

Phase II metabolism is the major pathway for lignan clearance, involving the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. nih.gov The most common conjugation reactions are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govrsc.org Studies with isolated perfused rat livers demonstrated that flavonolignans are rapidly and extensively conjugated, primarily forming glucuronide and sulfate (B86663) adducts, which are then efficiently excreted into the bile. nih.govresearchgate.net The multidrug resistance-associated protein 2 (Mrp2) has been identified as a key transporter responsible for the biliary excretion of these conjugates. nih.gov

Metabolic PhaseReaction TypeKey Enzymes/TransportersDescriptionPreclinical Model Finding
Phase IHydroxylation, DemethylationCytochrome P450 (e.g., CYP3A4, CYP3A5)Adds or exposes functional groups on the lignan structure.Incubation of lignans with rat and human liver microsomes identified multiple hydroxylated and demethylated metabolites. rsc.orgfrontiersin.org
Phase IIGlucuronidationUDP-glucuronosyltransferases (UGTs)Conjugates glucuronic acid to the lignan, increasing water solubility.Glucuronide adducts are major metabolites of lignans found in bile and perfusate in isolated perfused rat liver models. nih.gov
Phase IISulfationSulfotransferases (SULTs)Conjugates sulfate groups, facilitating excretion.Sulfate conjugates of lignans were identified in vivo and in vitro, though often less abundant than glucuronides. exlibrisgroup.comrsc.org
ExcretionBiliary EffluxMultidrug Resistance-Associated Protein 2 (Mrp2)Transports conjugated lignan metabolites from hepatocytes into the bile.In Mrp2-deficient rats, biliary excretion of lignan conjugates was reduced by over 80%, confirming its primary role. nih.gov

Tracing Metabolic Fates and Fluxes with Stable Isotope-Labeled Lignan P-d3

To accurately trace the metabolic journey of a compound through a biological system, researchers employ stable isotope labeling. uni-rostock.de The use of a deuterated compound, such as a hypothetical this compound, provides a powerful tool for metabolic investigations in preclinical models. Stable isotopes like deuterium (B1214612) (²H or D) are non-radioactive and behave almost identically to their lighter counterparts (e.g., ¹H) in biological reactions, making them ideal tracers. uni-rostock.de By introducing this compound into an in vitro system or an animal model, its path can be followed with high precision.

The key advantage of using a stable isotope-labeled tracer is the ability to distinguish the administered compound and its subsequent metabolites from the pool of endogenous, unlabeled molecules. nih.gov Mass spectrometry (MS) is the primary analytical technique used in these studies. A deuterated molecule like this compound will have a mass that is 3 Daltons higher than its unlabeled version. This mass shift allows MS instruments to selectively detect and quantify the tracer and any metabolites that retain the deuterium label. plos.org

This methodology is central to metabolic flux analysis (MFA), which aims to quantify the rates (fluxes) of metabolic reactions within a network. nih.govisotope.com By measuring the rate of appearance and the isotopic enrichment patterns of downstream metabolites derived from this compound, researchers can map the flow of the lignan through various biotransformation pathways. nih.gov This approach enables the determination of the relative importance of competing metabolic routes, such as the balance between glucuronidation and sulfation in the liver, or the rate of conversion by different gut microbial pathways. isotope.com Therefore, tracing with this compound allows for a dynamic and quantitative understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical settings.

Identification and Characterization of Preclinical Metabolites

The comprehensive identification and characterization of metabolites are essential for understanding the biological fate of a compound. In preclinical studies of lignans, a variety of metabolites have been successfully identified in biological matrices such as plasma, urine, and feces from animal models. rsc.orgplos.org Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), are the cornerstone of these metabolomic investigations. exlibrisgroup.comrsc.org

In vivo studies in rats and mice have revealed that after oral administration, dietary lignans are transformed into a series of metabolites. The primary metabolites detected are the enterolignans, enterodiol and enterolactone, produced by the gut microbiota. nih.gov However, further analysis has uncovered a more complex metabolic profile. Novel intermediates of lignan biotransformation by intestinal bacteria have been identified, including derivatives of matairesinol (B191791) and anhydrosecoisolariciresinol. exlibrisgroup.com

Following absorption, these microbial metabolites, along with any absorbed parent lignans, undergo extensive Phase I and Phase II metabolism in the host. rsc.org This results in the formation of hydroxylated, demethylated, and oxidized products, which are subsequently conjugated with glucuronic acid or sulfate. exlibrisgroup.comrsc.org For example, a study on the metabolism of myrislignan in mice identified 23 different metabolites in urine and feces, the majority of which were glucuronide adducts of Phase I metabolites. rsc.org The detection of these various metabolites, including their conjugated forms, in preclinical models confirms their absorption from the gut and subsequent systemic distribution and clearance, providing a complete picture of the lignan's metabolic fate. exlibrisgroup.com

Metabolite ClassSpecific Example(s)Origin / Metabolic PathwayBiological Matrix Detected In (Preclinical)Significance
EnterolignansEnterodiol, EnterolactoneGut Microbiota BiotransformationUrine, Feces, Plasma exlibrisgroup.comd-nb.infoConsidered the primary bioactive forms of dietary lignans.
Phase I MetabolitesHydroxylated lignans, Demethylated lignansHepatic/Extrahepatic (CYP-mediated)Urine, Feces, Liver Microsomes rsc.orgIntermediates formed prior to Phase II conjugation.
Phase II ConjugatesLignan-glucuronides, Lignan-sulfatesHepatic/Extrahepatic (UGT/SULT-mediated)Urine, Feces, Bile exlibrisgroup.comnih.govWater-soluble forms created for efficient excretion.
Microbial IntermediatesAnhydrosecoisolariciresinol (AHS) derivativesGut Microbiota BiotransformationFeces, Urine exlibrisgroup.comProvides a more detailed map of the microbial metabolic pathway.

Advanced Analytical and Spectroscopic Methodologies for Lignan P D3 Quantification and Elucidation

Extraction and Sample Preparation Techniques for Lignans (B1203133) from Complex Biological Matrices

The initial and most critical step in the analysis of lignans from complex sources like plant tissues, plasma, or urine is the extraction and sample preparation. The primary goal is to isolate the target lignans from interfering matrix components while ensuring maximum recovery and preventing degradation.

Commonly employed methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com For plant materials, a sequential extraction protocol is often recommended, starting with a non-polar solvent like n-hexane to remove lipophilic substances, followed by extraction with more polar solvents such as ethanol (B145695), methanol (B129727), or acetone (B3395972) to isolate the lignans. researchgate.net The efficiency of extraction can be enhanced by techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction, which can significantly reduce extraction times. frontiersin.orgmdpi.com The choice of solvent is crucial; for instance, mixtures of methanol or ethanol with water (e.g., 80% methanol) are effective for extracting polar lignans by promoting solvent penetration into the plant matrix. frontiersin.org

In biological matrices such as plasma and urine, lignans often exist as conjugates (glucuronides and sulfates). Therefore, a deconjugation step is essential prior to analysis. This is typically achieved through enzymatic hydrolysis using enzymes like β-glucuronidase and sulfatase. mdpi.combohrium.com Following hydrolysis, the liberated lignan (B3055560) aglycones are extracted, often using SPE, which provides a cleaner extract compared to LLE and is amenable to automation.

A critical consideration during sample preparation is the potential for degradation or transformation. For example, acidic hydrolysis, while effective at breaking glycosidic bonds, can cause the transformation of certain lignans, such as secoisolariciresinol (B192356), into artifacts like anhydrosecoisolariciresinol. mdpi.com Therefore, enzymatic hydrolysis is often preferred for its milder conditions. mdpi.combohrium.com

High-Resolution Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC)

High-resolution chromatography is the cornerstone of lignan analysis, enabling the separation of structurally similar compounds from each other and from matrix components. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the analysis of lignans and their metabolites in biological matrices. researchgate.netmdpi.com

These methods typically utilize reversed-phase columns, with C18 being the most common stationary phase. researchgate.neticm.edu.pl The separation is achieved using a mobile phase gradient consisting of an aqueous component (often with an acid modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. icm.edu.plmdpi.com UPLC, with its smaller particle size columns, offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net

Gas Chromatography (GC), usually coupled with mass spectrometry (GC-MS), is another powerful technique for lignan analysis. researchgate.net However, since lignans are generally non-volatile, a derivatization step is required to increase their volatility and thermal stability. mdpi.comresearchgate.net The most common derivatization method is silylation, which converts the polar hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. researchgate.netresearchgate.net

The following table summarizes typical chromatographic conditions used for lignan analysis:

TechniqueColumn TypeMobile Phase ExampleDetectionReference
HPLC/UPLCReversed-Phase C18Gradient of Water (0.1% Formic Acid) and Acetonitrile/MethanolUV, MS, MS/MS researchgate.neticm.edu.plmdpi.com
GCCapillary Column (e.g., DB-5)Helium (Carrier Gas)MS researchgate.netmdpi.com

Mass Spectrometry-Based Quantification using Lignan P-d3 as Internal Standard (e.g., LC-MS/MS, GC-MS, ESI-MS)

Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS/MS or GC-MS), is the gold standard for the sensitive and selective quantification of lignans. mdpi.com The high selectivity is achieved through techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte. usask.ca

For accurate quantification, especially in complex biological matrices, the use of an internal standard (IS) is indispensable. cerilliant.com An ideal IS corrects for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. scispace.com The best choice for an IS is a stable isotope-labeled (SIL) version of the analyte. cerilliant.comscispace.com In this context, this compound serves as the SIL-IS for the quantification of its non-labeled counterpart, Lignan P.

This compound is structurally and chemically identical to Lignan P, except that three of its hydrogen atoms have been replaced with deuterium (B1214612). This mass difference (3 Daltons) allows the mass spectrometer to distinguish between the analyte and the IS, but their physicochemical properties are nearly identical. cerilliant.com Consequently, this compound co-elutes with Lignan P chromatographically and experiences the same effects during extraction and ionization, providing the most accurate normalization. scispace.com

The quantification process involves:

Adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. creative-proteomics.com

Analyzing the samples using LC-MS/MS and monitoring specific MRM transitions for both Lignan P (the analyte) and this compound (the IS).

Calculating the ratio of the peak area of the analyte to the peak area of the IS.

Plotting this ratio against the concentration of the calibrators to generate a calibration curve. The concentration of Lignan P in unknown samples is then determined from this curve. creative-proteomics.com

Common ionization techniques used for lignan analysis include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), with ESI often being preferred and typically operated in negative ion mode for these phenolic compounds. mdpi.com

Structural Elucidation of Lignan P and its Derivatives via Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD) Spectroscopy

While mass spectrometry is excellent for quantification and providing mass information, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of unknown compounds, including new lignans or their metabolites. scispace.comresearchgate.net A combination of one-dimensional (¹H-NMR, ¹³C-NMR, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity of atoms within the molecule. scispace.comekb.eg For instance, HMBC correlations are crucial for connecting different structural fragments, while NOESY experiments reveal through-space proximities of protons, helping to define the relative stereochemistry. scispace.comjst.go.jp

Lignans are chiral molecules, and determining their absolute configuration is a significant challenge. Electronic Circular Dichroism (ECD) spectroscopy has emerged as a reliable method for this purpose. malariaworld.orgscielo.br The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. grafiati.com The experimental ECD spectrum of a lignan is compared with theoretical spectra generated by quantum chemical calculations for possible stereoisomers. scielo.brgrafiati.com A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the chiral centers. malariaworld.orgscielo.br This combination of ECD and computational chemistry is considered one of the most powerful approaches for the stereochemical analysis of natural products. scielo.br

Hyphenated Techniques for Comprehensive Lignan Profiling (e.g., LC-UV-MS, SALDI-MS)

Hyphenated techniques, which couple a separation method with one or more spectroscopic detectors online, provide a wealth of information from a single analysis and are invaluable for comprehensive metabolite profiling. nih.govrjpn.org

LC-UV-MS is a workhorse combination in natural product analysis. saapjournals.org In this setup, the eluent from the HPLC column first passes through an ultraviolet (UV) or photodiode array (PDA) detector and then into the mass spectrometer. The UV/PDA detector provides quantitative information based on UV absorbance, while the MS provides mass information for peak identification and structural confirmation. researchgate.netnih.gov This dual detection is extremely useful for dereplication—the rapid identification of known compounds in a complex extract—thus saving time and resources. nih.gov

Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) is a newer, matrix-free technique that has shown great potential for the analysis of small molecules, including plant metabolites. bohrium.comacs.org Unlike the more common MALDI (Matrix-Assisted Laser Desorption/Ionization), SALDI uses nanostructured substrates (e.g., metal oxides, carbon-based materials) to facilitate the desorption and ionization of analytes. bohrium.com This approach minimizes the background noise often seen from organic matrices in the low mass range, making it highly suitable for small molecule analysis. bohrium.comacs.org SALDI-MS can be used for quantitative analysis and has been applied in mass spectrometry imaging (MSI) to visualize the spatial distribution of metabolites within plant tissues. bohrium.comnih.govresearchgate.net

Preclinical Mechanistic Studies of Lignan P and Its Metabolites

Modulation of Cellular Signaling Pathways (e.g., NF-κB, MAPKs, PI3K/Akt)

Lignans (B1203133), a class of polyphenolic compounds found in plants, have demonstrated the ability to modulate various cellular signaling pathways involved in inflammation and cell survival. nih.govnih.govsciopen.com Key among these are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govsemanticscholar.orgfrontiersin.orggavinpublishers.com The modulation of these pathways is a crucial aspect of the pharmacological effects of lignans. nih.govsciopen.com

The NF-κB pathway is a central regulator of inflammation. nih.gov Lignans have been shown to inhibit the activation of NF-κB. nih.govsemanticscholar.orggavinpublishers.com This inhibition can occur through various mechanisms, including the prevention of the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By inhibiting IκB-α degradation, lignans prevent the translocation of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory genes. nih.govnih.govmdpi.com For instance, certain lignans have been observed to suppress the phosphorylation of the p65 subunit of NF-κB, a key step in its activation. nih.govmdpi.com

The MAPK and PI3K/Akt signaling cascades are also significant targets of lignan (B3055560) activity. nih.govsemanticscholar.orgfrontiersin.orggavinpublishers.comscienceopen.com These pathways are involved in cell proliferation, survival, and inflammation. explorationpub.comfrontiersin.orgmdpi.com Some lignans have been found to inhibit the phosphorylation, and thus activation, of key components of these pathways, such as Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal kinase (JNK), p38 MAPK, and Akt. semanticscholar.orggavinpublishers.comscienceopen.com The inhibitory action on these pathways can be upstream, for example, by targeting Epidermal Growth Factor Receptor (EGFR) activation. scienceopen.com The modulation of the PI3K/Akt pathway by lignans can also influence downstream targets like Glycogen Synthase Kinase-3β (GSK-3β) and the FOXO family of transcription factors. frontiersin.org

The anti-inflammatory and antioxidant effects of lignans are often interconnected through the regulation of these signaling pathways. For example, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of antioxidant defense, can negatively regulate the NF-κB pathway. nih.gov Lignans can activate Nrf2, leading to the expression of antioxidant enzymes, which in turn can reduce the reactive oxygen species (ROS) that activate NF-κB. nih.govsemanticscholar.org

Table 1: Lignan P-d3 Modulation of Cellular Signaling Pathways

Signaling PathwayEffect of this compoundKey Molecular TargetsReference
NF-κB Inhibition of activation and nuclear translocation.IκB-α, p65 nih.govnih.govmdpi.com
MAPKs Inhibition of phosphorylation/activation.ERK, JNK, p38 semanticscholar.orggavinpublishers.comscienceopen.com
PI3K/Akt Inhibition of phosphorylation/activation.Akt, GSK-3β, FOXO scienceopen.comfrontiersin.org
Nrf2 Activation, leading to antioxidant response.Nrf2 nih.govsemanticscholar.org

Receptor Interaction Studies (e.g., Estrogen Receptor Alpha) in Cell-Free and Cell-Based Assays

Lignans and their metabolites can interact with various receptors, with a significant focus of research being on estrogen receptors (ERs), particularly Estrogen Receptor Alpha (ERα). researchgate.netulpgc.esnih.gov These interactions are complex, with lignans capable of exhibiting both estrogenic (agonist) and antiestrogenic (antagonist) activities depending on the specific compound, the cellular context, and the hormonal environment. researchgate.netplos.org

In cell-based assays, such as those using ER-positive breast cancer cell lines like MCF-7, lignans have been shown to modulate ER-dependent gene expression and cell proliferation. nih.govplos.orguni-rostock.de Some lignans can induce the expression of estrogen-responsive genes, mimicking the effect of the natural ligand, 17β-estradiol (E2). ulpgc.es This estrogenic activity is often weak compared to E2. plos.org Conversely, certain lignans can act as antiestrogens by competing with E2 for binding to ERα and inhibiting E2-induced cell proliferation. ulpgc.esuni-rostock.de

The estrogenic or antiestrogenic nature of a lignan is dependent on its structure. researchgate.net For example, mammalian lignans like enterodiol (B191174) and enterolactone, which are metabolites of plant lignans, have demonstrated both stimulatory and inhibitory effects on breast cancer cell growth in vitro, depending on their concentration. uni-rostock.de

Cell-free assays, such as competitive binding assays using recombinant human ERα ligand-binding domain (rhERα-LBD), have been employed to directly assess the binding affinity of lignans to the receptor. ulpgc.es These studies have confirmed that various lignans can bind to ERα with varying affinities. ulpgc.es Molecular docking studies further support these findings by predicting the binding modes of lignans within the ligand-binding pocket of ERα. researchgate.netulpgc.es

The interaction of lignans with ERα can trigger different signaling pathways. Besides the classical genomic pathway involving the regulation of gene expression, lignans can also activate non-genomic estrogen signaling pathways, such as the rapid activation of the Erk1/2 and PI3K/Akt pathways. plos.org

Table 2: Interaction of this compound with Estrogen Receptor Alpha (ERα)

Assay TypeObserved EffectPotential MechanismReference
Cell-Based (e.g., MCF-7 cells) Can be estrogenic (agonist) or antiestrogenic (antagonist).Modulation of ER-dependent gene expression and cell proliferation. nih.govplos.orguni-rostock.de
Cell-Free (e.g., competitive binding) Direct binding to ERα with varying affinities.Competition with natural ligands for the receptor binding site. ulpgc.es
In Silico (e.g., molecular docking) Prediction of binding modes within the ERα ligand-binding pocket.Structural complementarity with the receptor. researchgate.netulpgc.es

Enzymatic Inhibition and Activation Profiles (e.g., Xanthine (B1682287) Oxidase, Drug-Metabolizing Enzymes)

Several studies have reported the inhibitory activity of lignans against xanthine oxidase. researchgate.netcore.ac.uk Xanthine oxidase is a key enzyme in the metabolic pathway that produces uric acid, and its overactivity is implicated in conditions like gout. The inhibition of this enzyme by certain lignans suggests a potential therapeutic application in managing hyperuricemia.

The interaction of lignans with drug-metabolizing enzymes is particularly complex and clinically significant. nih.govresearchgate.net The CYP enzymes, especially CYP3A4, are responsible for the metabolism of a vast number of drugs. nih.govnih.govresearchgate.net Lignans can act as either inhibitors or inducers of these enzymes. nih.govdntb.gov.ua

For instance, some lignans can inhibit the activity of CYP3A4. nih.govresearchgate.net This inhibition can occur through various mechanisms, including antagonizing the activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR), which regulates CYP3A4 gene expression. nih.govresearchgate.net By inhibiting CYP3A4, these lignans can slow down the metabolism of co-administered drugs that are substrates for this enzyme, potentially leading to increased drug levels and a higher risk of toxicity. nih.gov

Conversely, other lignans have been found to induce the expression of CYP enzymes. nih.gov This induction is also often mediated through the activation of nuclear receptors like PXR. nih.gov Induction of CYP enzymes can accelerate the metabolism of other drugs, potentially reducing their efficacy. nih.gov

Beyond Phase I enzymes like CYPs, some lignans have also been shown to affect Phase II drug-metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs). nih.gov For example, the lignan sesamin (B1680957) has been reported to increase the gene expression of UGT1A1. nih.gov

Table 3: Enzymatic Interactions of this compound

EnzymeEffectPotential MechanismReference
Xanthine Oxidase InhibitionDirect interaction with the enzyme's active site. researchgate.netcore.ac.uk
Cytochrome P450 (e.g., CYP3A4) Inhibition or InductionAntagonism or agonism of nuclear receptors (e.g., PXR). nih.govnih.govresearchgate.net
UDP-glucuronosyltransferases (UGTs) InductionRegulation of gene expression. nih.gov

Antioxidant Mechanisms and Radical Scavenging Activities in In Vitro and Cell-Based Models

Lignans are recognized for their significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.netbelinal.pl These activities have been demonstrated in a variety of in vitro and cell-based models. semanticscholar.orgbelinal.pl

The primary mechanism of antioxidant action for many lignans is their capacity to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them and forming a more stable lignan-derived radical. mdpi.comresearchgate.net The presence and position of these hydroxyl groups, particularly in a catechol (3,4-dihydroxyphenyl) structure, greatly enhance the radical scavenging capacity. researchgate.net

A number of in vitro assays are commonly used to evaluate the antioxidant potential of lignans. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. mdpi.comsemanticscholar.orgfrontiersin.orgresearchgate.netmdpi.comrsc.org In these assays, the ability of lignans to reduce the stable colored radicals is measured spectrophotometrically. semanticscholar.org Lignans have shown potent scavenging activity against DPPH and ABTS radicals, with their efficacy often compared to standard antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and Trolox. semanticscholar.orgresearchgate.net

Other in vitro methods used to assess antioxidant activity include ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC) assays, which measure the ability of lignans to reduce metal ions. semanticscholar.orgnih.gov Lignans have also demonstrated the ability to chelate ferrous ions (Fe2+), which can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction. researchgate.net

In cell-based models, lignans have been shown to protect cells against oxidative damage induced by various agents. belinal.pl They can reduce intracellular levels of reactive oxygen species (ROS) and protect cellular components like DNA and lipids from oxidative damage. nih.govbelinal.pl For example, some lignans have been shown to protect against plasmid DNA nicking initiated by peroxyl radicals. researchgate.net

Table 4: In Vitro Antioxidant and Radical Scavenging Activity of this compound

AssayPrincipleFindingReference
DPPH Radical Scavenging Measures the ability to donate a hydrogen atom to the stable DPPH radical.Lignans exhibit significant scavenging activity. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.net
ABTS Radical Cation Scavenging Measures the ability to quench the pre-formed ABTS radical cation.Lignans demonstrate potent scavenging capacity. semanticscholar.orgfrontiersin.orgmdpi.com
Ferric Reducing Antioxidant Power (FRAP) Measures the ability to reduce ferric ions (Fe3+) to ferrous ions (Fe2+).Lignans show considerable reducing power. semanticscholar.orgnih.gov
Metal Chelating Activity Measures the ability to bind to pro-oxidant metal ions like Fe2+.Lignans can effectively chelate metal ions. researchgate.net

Anti-inflammatory Effects in Cellular and Animal Models

Lignans have demonstrated notable anti-inflammatory properties in a range of cellular and animal models. nih.govnih.govsciopen.comsemanticscholar.orgfrontiersin.orgmdpi.comscienceopen.comfrontiersin.org These effects are largely attributed to their ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. nih.govfrontiersin.orgmdpi.com

In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages or monocytes, lignans have been shown to suppress the inflammatory response. nih.govmdpi.comresearchgate.net They achieve this by inhibiting the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govfrontiersin.orgmdpi.com This suppression is often a consequence of the inhibition of signaling pathways like NF-κB and MAPKs, which control the expression of these cytokines. nih.govfrontiersin.orgmdpi.com

Furthermore, lignans can inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govmdpi.com The inhibition of these enzymes leads to a decrease in the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide (NO). frontiersin.org

In animal models of inflammation, such as those induced by cigarette smoke or carrageenan, lignans have been shown to reduce inflammatory cell infiltration into tissues and decrease the levels of inflammatory markers in the lungs and serum. nih.govscienceopen.com For example, in a mouse model of airway inflammation, certain lignans were found to suppress the levels of phosphorylated ERK, a key signaling molecule in the inflammatory cascade. scienceopen.com

The anti-inflammatory effects of lignans are closely linked to their antioxidant properties. nih.gov By scavenging reactive oxygen species (ROS), lignans can reduce oxidative stress, which is a key trigger for inflammatory responses. nih.govsemanticscholar.org The activation of the Nrf2 antioxidant pathway by lignans can also contribute to their anti-inflammatory effects by downregulating the NF-κB pathway. nih.govsemanticscholar.org

Table 5: Anti-inflammatory Effects of this compound

ModelKey FindingsUnderlying MechanismsReference
Cellular (e.g., LPS-stimulated macrophages) Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators (NO, prostaglandins).Inhibition of NF-κB and MAPK signaling pathways; Inhibition of COX-2 and iNOS enzymes. nih.govnih.govfrontiersin.orgmdpi.com
Animal (e.g., airway inflammation models) Reduced inflammatory cell infiltration and levels of inflammatory markers.Suppression of signaling molecules like p-ERK. nih.govscienceopen.com

Antiproliferative and Apoptotic Induction in Preclinical Cancer Cell Lines

Lignans have been extensively studied for their potential anticancer properties, demonstrating antiproliferative and pro-apoptotic effects in various preclinical cancer cell lines. uni-rostock.denih.govnih.govbioscientifica.comjmp.irresearchgate.netresearcher.lifenih.govphcog.comnih.govliverpool.ac.uk These effects are mediated through multiple mechanisms, including cell cycle arrest and the induction of programmed cell death (apoptosis). nih.govbioscientifica.com

Lignans have been shown to inhibit the proliferation of a range of cancer cells, including those from breast, prostate, and liver cancers. uni-rostock.denih.govjmp.ir The antiproliferative activity is often dose-dependent, with higher concentrations leading to greater growth inhibition. uni-rostock.de This inhibition can be attributed to the ability of lignans to induce cell cycle arrest, often at the G0/G1 or G2/M phases. nih.govnih.gov By halting the cell cycle, lignans prevent cancer cells from dividing and proliferating.

A key mechanism underlying the anticancer effects of lignans is the induction of apoptosis. nih.govnih.govbioscientifica.comresearchgate.netphcog.comnih.gov Apoptosis can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Lignans have been shown to modulate the expression of key apoptotic regulatory proteins. nih.gov For example, they can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death. nih.gov

The induction of apoptosis by lignans is also associated with the activation of caspases, a family of proteases that execute the apoptotic program. nih.govresearchgate.net The activation of initiator caspases, such as caspase-9 (involved in the intrinsic pathway), and effector caspases, like caspase-3, leads to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. nih.gov The use of caspase inhibitors has been shown to significantly reduce lignan-induced apoptosis, confirming the central role of these enzymes. nih.gov

Furthermore, some lignans can sensitize cancer cells to apoptosis induced by other agents, such as the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). nih.gov

Table 6: Antiproliferative and Apoptotic Effects of this compound in Cancer Cell Lines

Cancer Cell LineEffectMechanismReference
Prostate (e.g., PC-3) Inhibition of proliferation, induction of apoptosis.Cell cycle arrest (G0/G1, G2/M), modulation of Bax/Bcl-2 ratio, caspase activation. nih.govnih.govjmp.irnih.govphcog.com
Breast (e.g., MCF-7) Inhibition of proliferation.Dose-dependent growth inhibition. uni-rostock.de
Liver (e.g., HepG2) Induction of apoptosis.Caspase activation. researchgate.net

Table of Compound Names

AbbreviationFull Name
ABTS2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)
AktProtein Kinase B
BHAButylated Hydroxyanisole
BHTButylated Hydroxytoluene
COX-2Cyclooxygenase-2
CYPCytochrome P450
DPPH2,2-diphenyl-1-picrylhydrazyl
E217β-estradiol
EGFREpidermal Growth Factor Receptor
ERαEstrogen Receptor Alpha
ERKExtracellular signal-Regulated Kinase
FOXOForkhead box protein O
FRAPFerric Reducing Antioxidant Power
GSK-3βGlycogen Synthase Kinase-3β
IκB-αNuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha
IL-1βInterleukin-1beta
IL-6Interleukin-6
iNOSInducible Nitric Oxide Synthase
JNKc-Jun N-terminal Kinase
LPSLipopolysaccharide
MAPKMitogen-Activated Protein Kinase
NF-κBNuclear Factor-kappa B
NONitric Oxide
Nrf2Nuclear factor erythroid 2-related factor 2
PI3KPhosphatidylinositol 3-kinase
PXRPregnane X Receptor
ROSReactive Oxygen Species
TNF-αTumor Necrosis Factor-alpha
TRAILTumor Necrosis Factor-Related Apoptosis-Inducing Ligand
UGTUDP-glucuronosyltransferase

Structure Activity Relationship Sar Studies of Lignan P and Synthetic Derivatives

Rational Design and Semisynthesis of Novel Lignan (B3055560) Analogs

The rational design of novel lignan analogs often begins with a deep understanding of the structure and biological activity of a lead compound, such as podophyllotoxin (B1678966). hebmu.edu.cnresearchgate.net This natural product has served as a template for the development of clinically significant anticancer agents. hebmu.edu.cntandfonline.com The process involves identifying key structural motifs responsible for the desired biological activity and then systematically modifying the parent structure to enhance potency, improve the pharmacological profile, or alter the mechanism of action. hebmu.edu.cntandfonline.com

Bioactivity-directed fractionation and isolation techniques are frequently employed to identify promising lignan candidates from plant sources. hebmu.edu.cnacs.org Once a lead compound is identified, semisynthesis becomes a powerful tool for creating a library of analogs. hebmu.edu.cnnih.gov This approach leverages the complex core structure of the natural product while introducing synthetic modifications at specific positions.

A common strategy in the rational design of lignan analogs is the modification of the lactone ring, the carbohydrate moiety, and the aromatic rings. nih.gov For instance, in the phyllanthusmin class of arylnaphthalene lignan lactones, SAR exploration has focused on both the carbohydrate and the lactone portions of the molecules. nih.gov These studies have revealed that functionalization of the carbohydrate's hydroxyl groups can significantly increase the potency of the compounds. nih.gov

Furthermore, molecular docking studies can provide valuable insights into the binding interactions between lignan derivatives and their biological targets, such as estrogen receptors. researchgate.netmdpi.com This computational approach aids in the design of new analogs with predicted enhanced activity. researchgate.net The synthesis of these designed compounds often involves multi-step chemical reactions to achieve the desired structural modifications. mdpi.com

For example, based on docking studies with the estrogen receptor α (ERα), a series of lignan derivatives were designed and semisynthesized from the natural dibenzylbutyrolactones bursehernin (B1193898) and matairesinol (B191791) dimethyl ether. researchgate.netmdpi.com These semisynthetic approaches have led to the development of potent derivatives like GL-331, which has advanced to clinical trials. hebmu.edu.cn

The following table summarizes key natural lignans (B1203133) and their semisynthetic derivatives:

Natural LignanSemisynthetic Derivative(s)Key Modification(s)
PodophyllotoxinEtoposide (B1684455), Teniposide, Etopophos, GL-331Modifications at the C-4 position and the aromatic ring. hebmu.edu.cntandfonline.com
PhyllanthusminsAcetylated and methylated glycoside analogsFunctionalization of carbohydrate hydroxyl groups. nih.gov
BurseherninVarious derivatives (3-16)Modifications based on molecular docking with ERα. researchgate.netmdpi.com
Matairesinol dimethyl etherVarious derivatives (3-16)Modifications based on molecular docking with ERα. researchgate.netmdpi.com

Impact of Structural Modifications on Preclinical Biological Activities

Structural modifications to lignan scaffolds have a profound impact on their preclinical biological activities, influencing their potency and even their mechanism of action. tandfonline.com These modifications can range from simple functional group alterations to more complex changes in the carbon skeleton.

One of the most studied examples is the modification of podophyllotoxin. tandfonline.com Subtle changes at the C-4 position and the 4'-position of the aromatic E-ring can switch the compound's primary biological target from tubulin to DNA topoisomerase II. tandfonline.com For example, the introduction of a glycosidic moiety at the C-4 hydroxyl and demethylation at the 4'-position, as seen in etoposide and teniposide, leads to this shift in activity. tandfonline.com

In the case of arylnaphthalene lignans, SAR studies have demonstrated the importance of specific substitutions on the aromatic rings and the lactone ring for their antiproliferative activity. nih.govplos.org Key findings from these studies include:

Hydroxyl and Methoxyl Groups: Hydroxyl substitution at specific positions, such as C-1 and C-6′, has been shown to significantly increase the antiproliferative activity of arylnaphthalene lignans. plos.orgnih.gov Conversely, a methoxyl group at the C-1 position can lead to a significant decrease in activity. plos.orgnih.gov

Carbohydrate Moiety: In glycosylated arylnaphthalene lignans, modification of the carbohydrate's hydroxyl groups, such as through acetylation or methylation, has been found to enhance potency against various cancer cell lines. nih.gov

Lactone Ring: The lactone structure itself is considered necessary for the biological activity of certain lignanolides. mdpi.com

The following table summarizes the observed impact of specific structural modifications on the preclinical biological activities of lignan derivatives.

Lignan ClassStructural ModificationImpact on Biological ActivityCell Lines/Targets Investigated
Arylnaphthalene LignansHydroxyl substitution at C-1 and C-6′Increased antiproliferative activity. plos.orgnih.govHuman leukemia K562 cells, human colon cancer HCT-8, human hepatocellular carcinoma Bel-7402. plos.orgnih.gov
Arylnaphthalene LignansMethoxyl group at C-1Decreased antiproliferative activity. plos.orgnih.govHuman leukemia K562 cells. plos.orgnih.gov
Phyllanthusmin AnalogsAcetylation/methylation of carbohydrate hydroxylsIncreased potency. nih.govHT-29 (colon), MDA-MB 435/231 (breast), OVCAR3 (ovarian). nih.gov
Podophyllotoxin AnalogsGlycosylation at C-4 and 4'-demethylationShift in target from tubulin to topoisomerase II. tandfonline.comNot specified

These findings underscore the critical role that targeted structural modifications play in optimizing the biological profiles of lignan-based compounds for potential therapeutic applications.

Stereochemical Influences on Molecular Interactions and Biological Responses

The three-dimensional arrangement of atoms within a lignan molecule, its stereochemistry, is a critical determinant of its biological activity. numberanalytics.com Lignans possess multiple chiral centers, leading to the existence of various stereoisomers, each of which can interact differently with biological targets. numberanalytics.com

The configuration at key chiral centers, such as the C8 and C8' positions in lignans with a β-β' linkage, can significantly affect their biological properties. numberanalytics.com Studies have shown that different stereoisomers of the same lignan can exhibit varying levels of antioxidant capacity, which is attributed to differences in their ability to donate hydrogen atoms or electrons. numberanalytics.com

The enantiomeric composition of lignans can also differ between various plant species and even within different organs of the same plant, suggesting that distinct stereochemical mechanisms are at play during biosynthesis. core.ac.uk This natural diversity in stereochemistry has important implications for the biological effects of plant-derived lignan extracts. mdpi.comresearchgate.net

In the context of drug development, the stereochemistry of lignan analogs is a crucial consideration. For example, in podophyllotoxin analogs, the stereochemistry at the C-4 position is pivotal. tandfonline.com The orientation of substituents at this position can dramatically alter the molecule's biological mechanism of action. tandfonline.com

The following table highlights the significance of stereochemistry in the biological activity of lignans.

Lignan AspectStereochemical FactorInfluence on Biological Response
Antioxidant ActivityConfiguration at C8 and C8' positionsDifferent stereoisomers exhibit varying antioxidant capacities. numberanalytics.com
Biological MechanismStereochemistry at the C-4 position in podophyllotoxin analogsCan determine whether the compound inhibits tubulin or topoisomerase II. tandfonline.com
Molecular ShapeOverall stereoisomerismInfluences the conformation and fit into biological target binding sites. researchgate.net
BiosynthesisEnantiomeric compositionVaries between plant species and organs, leading to different biological properties of extracts. core.ac.ukmdpi.comresearchgate.net

Emerging Research Applications and Future Perspectives for Lignan P D3 Research

Role of Deuterated Lignans (B1203133) in Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Deuterated compounds, such as Lignan (B3055560) P-d3, are pivotal in the field of drug metabolism and pharmacokinetics (DMPK). The replacement of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope, creates a molecule that is chemically almost identical to its parent compound but physically distinguishable due to its increased mass. ontosight.aibioscientia.de This subtle change does not typically alter the compound's biological activity or receptor binding affinity, meaning its pharmacodynamic properties remain virtually the same. bioscientia.de However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can significantly slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov

In preclinical research, Lignan P-d3 serves two primary roles:

Internal Standard for Quantitative Analysis: In bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS), deuterated analogues are the gold standard for internal standards. cd-bioparticles.netnih.gov When researchers need to measure the concentration of Lignan P in complex biological matrices such as plasma or tissue, they can add a known amount of this compound to the sample. Because this compound behaves almost identically to Lignan P during sample extraction and ionization, any sample loss or variation affects both compounds equally. The mass spectrometer can easily distinguish between the two based on their mass difference, allowing for highly accurate and precise quantification of the non-deuterated Lignan P. ontosight.ainih.gov This is crucial for establishing reliable pharmacokinetic profiles, determining parameters like absorption, distribution, metabolism, and excretion (ADME).

Table 1: Applications of Deuterated Standards in Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Application Area Role of Deuterated Compound (e.g., this compound) Research Outcome Citation
Quantitative Bioanalysis Serves as a stable isotope-labeled internal standard for mass spectrometry. Enables precise and accurate measurement of the non-deuterated drug in biological fluids. cd-bioparticles.netnih.gov
Pharmacokinetic Profiling Used to accurately determine drug concentration over time. Provides reliable data on absorption, distribution, metabolism, and excretion (ADME). ontosight.aibioscientia.de
Metabolite Identification Acts as a tracer to distinguish drug metabolites from endogenous molecules. Facilitates the elucidation of metabolic pathways and identification of metabolic "soft spots". ontosight.ainih.gov
Bioavailability Studies Allows for the simultaneous administration of intravenous deuterated drug and oral non-deuterated drug. Enables precise calculation of absolute bioavailability by differentiating the two forms via mass spectrometry.

| Pharmacodynamic Assessment | Generally possesses identical biological activity to the non-deuterated form. | Confirms that observed effects are due to the drug itself, with pharmacokinetics being the primary variable. | bioscientia.de |

Integration into Systems Biology and Metabolomics Research Workflows

Systems biology aims to understand the complex interactions within a biological system as a whole. Metabolomics, a key component of systems biology, involves the comprehensive study of small molecules, or metabolites, within that system. Deuterated compounds like this compound are indispensable tools in these workflows. ontosight.ai

When studying the biological effects of Lignan P, researchers need to understand how it perturbs the intricate metabolic network of a cell or organism. By using this compound as an internal standard, they can accurately quantify the levels of its non-deuterated counterpart in metabolomics samples. ontosight.ai This allows for the reliable identification of changes in the levels of endogenous metabolites in response to Lignan P administration.

Furthermore, stable isotope labeling is a cornerstone of metabolic flux analysis, a technique used to study the rates of metabolic reactions. While not a direct application of this compound itself, the principles are related. For instance, cells could be grown in media containing deuterated precursors to understand how Lignan P affects central carbon metabolism or other pathways. The use of this compound ensures that the quantification of the exogenous compound is robust, providing a solid anchor point for interpreting the broader metabolic changes observed in the system.

Advancements in Lignan Production through Metabolic Engineering and Synthetic Biology Approaches

The production of many valuable lignans is often hampered by their low abundance in natural plant sources, some of which may be endangered. researchgate.net This has driven significant interest in developing alternative, sustainable production platforms using metabolic engineering and synthetic biology. acs.org The primary goal is to reconstruct the complex biosynthetic pathways of lignans in microbial or plant hosts that are easy to cultivate and optimize. uni-duesseldorf.de

Recent breakthroughs have demonstrated the feasibility of this approach for various lignans:

Microbial Hosts: Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully engineered to produce lignan precursors and core structures. uni-duesseldorf.dethe-microbiologist.com For example, researchers have assembled multi-enzyme cascades in E. coli to convert simple precursors into compounds like (±)-pinoresinol and (-)-matairesinol. uni-duesseldorf.denih.gov A particularly innovative strategy involves creating synthetic yeast consortia where different strains perform different parts of the biosynthetic pathway. the-microbiologist.com This "division of labor" can improve efficiency and reduce the formation of unwanted byproducts. the-microbiologist.comresearchgate.net

Plant-Based Systems: Transgenic plants and plant cell cultures offer another promising avenue. For instance, expressing key genes from one plant, like the sesame CYP81Q1 gene, in another plant host like Forsythia, has enabled the production of (+)-sesamin in a new species. frontiersin.org

These advanced platforms could be readily adapted for the production of this compound. By supplying the engineered microbial or plant cell cultures with a deuterated precursor from the general phenylpropanoid pathway (e.g., deuterated phenylalanine or ferulic acid), the biosynthetic machinery would incorporate the deuterium atoms into the final lignan structure, resulting in the production of this compound. This approach would provide a sustainable and scalable source of this critical research tool.

Table 2: Examples of Metabolic Engineering Strategies for Lignan Production

Host Organism Engineering Strategy Target Lignan(s) Key Advantage Citation(s)
Saccharomyces cerevisiae (Yeast) Synthetic consortium with metabolic division of labor. Lariciresinol (B1674508) diglucoside Overcomes metabolic promiscuity and improves flux towards the target product. the-microbiologist.comresearchgate.net
Escherichia coli (Bacteria) Modular assembly of multi-enzyme cascades. (±)-Pinoresinol, (-)-Matairesinol, (-)-Pluviatolide Allows for the tailor-made biosynthesis of diverse lignans by combining different modules. uni-duesseldorf.denih.gov

Unaddressed Research Gaps and Promising Future Directions in Lignan P Studies

Despite growing interest in lignans, significant research gaps remain. A quantitative analysis of lignan literature revealed that clinical trials are severely lacking, contributing to only a small fraction of published research. univie.ac.atfrontiersin.org This highlights a critical need to translate preclinical findings into human studies. For a specific compound like Lignan P, several key questions remain unaddressed, pointing toward promising future research directions.

Key research gaps include:

Human Metabolism and Gut Microbiota Interaction: While it is known that gut microbes transform plant lignans into more bioavailable "enterolignans," the specific microbes and metabolic pathways involved in the metabolism of many individual lignans, including Lignan P, are not fully characterized. mdpi.com

Bioavailability and Bioefficacy: The precise bioavailability of many dietary lignans is unknown. Understanding how much of an ingested lignan is absorbed and reaches target tissues is crucial for establishing its health effects. mdpi.com

Therapeutic Mechanisms: While many lignans show promise in areas like cancer and cardiovascular disease prevention, the exact molecular mechanisms are often not fully elucidated. univie.ac.atmdpi.com

Scalable Production: The low natural abundance of many specific lignans remains a barrier to large-scale research and potential application. researchgate.netfrontiersin.org

This compound is a key that can help unlock answers to these questions. Future research should focus on using these advanced tools in a targeted manner.

Table 3: Unaddressed Research Gaps and Future Directions for Lignan P

Research Gap Promising Future Direction Role of this compound
Lack of robust pharmacokinetic data in preclinical models. Conduct detailed ADME (Absorption, Distribution, Metabolism, Excretion) studies in animal models. Use as an internal standard for accurate quantification of Lignan P and its metabolites in plasma and tissues.
Incomplete understanding of metabolic pathways. Perform in-vitro and in-vivo studies to identify key metabolizing enzymes and resulting metabolites. Trace the metabolic fate of Lignan P and identify sites of metabolic modification.
Unknown absolute bioavailability. Perform studies comparing the pharmacokinetics of oral Lignan P versus intravenous this compound. Differentiate between the orally and intravenously administered compound to precisely calculate bioavailability.
Limited availability for research. Develop and optimize scalable production methods using engineered microbes or plants. Feed deuterated precursors to engineered systems to create a sustainable supply of this compound for research purposes.

| Uncertain interaction with gut microbiota. | Co-culture Lignan P with specific gut bacteria or use humanized microbiota animal models. | Use as a standard to quantify the rate and products of Lignan P metabolism by gut microbes. |

By leveraging the tools of synthetic biology to produce this compound and then applying it in sophisticated pharmacokinetic and metabolomics studies, researchers can systematically address these gaps. This integrated approach will be essential to fully understand the biological journey and therapeutic potential of Lignan P, paving the way for future clinical investigation.

Table of Mentioned Compounds

Compound Name
(+)-Lariciresinol
(+)-Pinoresinol
(+)-Sesamin
(-)-Matairesinol
(-)-Pluviatolide
17β-estradiol
Daidzein
Daidzin
Enterodiol (B191174)
Enterolactone
Equol
Eugenol
Ferulic acid
Genistein
Lignan P
This compound
Medioresinol
Nordihydroguaiaretic acid (NDGA)
Phenylalanine
Podophyllotoxin (B1678966)
Puerarin
Secoisolariciresinol (B192356)

Q & A

Q. How to assess the validity of lignan bioactivity claims in studies lacking mechanistic data?

  • Methodological Answer : Apply Hill’s criteria for causation:
  • Strength : Dose-response curves (e.g., IC₅₀ in antioxidant assays).
  • Consistency : Replication across independent cohorts (e.g., inverse ENL-breast cancer association in 4/5 studies) .
  • Plausibility : In silico docking (e.g., lignan-ERα binding affinity) .

Q. What ethical considerations arise in lignan research involving genetic modification of plant hosts?

  • Methodological Answer : Transgenic lignan-overproducing crops (e.g., Forsythia U18i-CPi-Fk lines) require containment protocols to prevent gene flow. Public engagement via IPBES frameworks addresses ethical concerns about synthetic biology applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.